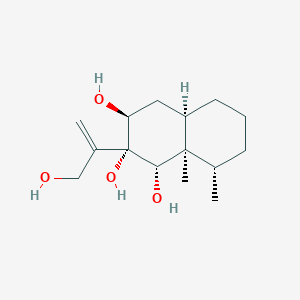
アルファイトニン
概要
説明
科学的研究の応用
Alphitonin has several scientific research applications across various fields:
作用機序
アルフィトニンの作用機序には、カルコンイソメラーゼの触媒活性によるタキシフォリンからの変換が含まれます。 この酵素は、フラボノイド骨格からプロトンを抽象化することによって、立体特異的な酸塩基反応を仲介し、アルフィトニンの生成につながります 。 関連する分子標的と経路には、腸内細菌叢とフラボノイド異化代謝に関与する酵素経路が含まれます .
生化学分析
Biochemical Properties
Alphitonin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is thermally and enzymically converted from the flavonoid taxifolin . Alphitonin interacts with enzymes such as chalcone isomerase, which catalyzes the intramolecular ring contraction of taxifolin to form alphitonin . Additionally, alphitonin has been shown to have antioxidant properties, being more active than quercetin .
Cellular Effects
Alphitonin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine small intestinal epithelial cells, alphitonin did not inhibit tumor necrosis factor (TNF) responses, suggesting that microbial transformation of quercetin completely abolished its anti-inflammatory effect . Furthermore, alphitonin-4-O-β-D-glucopyranoside, a derivative of alphitonin, has been shown to stimulate lymphocyte proliferation without inhibiting normal cell function .
Molecular Mechanism
At the molecular level, alphitonin exerts its effects through specific binding interactions with biomolecules. For instance, the bacterial chalcone isomerase from Eubacterium ramulus catalyzes the conversion of taxifolin to alphitonin via a reverse Michael addition . This reaction involves the abstraction of a proton from the flavonoid scaffold by the enzyme’s active site, leading to the formation of alphitonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of alphitonin over time have been studied. Alphitonin is known to be thermally stable and can be stored long-term at -20°C in solvents such as ethanol, methanol, DMF, or DMSO . Detailed studies on the long-term effects of alphitonin on cellular function in vitro or in vivo are limited.
Metabolic Pathways
Alphitonin is involved in various metabolic pathways, including its conversion from taxifolin by chalcone isomerase . This conversion is a key step in the flavonoid degradation pathway in certain bacteria. Alphitonin’s involvement in metabolic pathways also includes its interaction with enzymes and cofactors that regulate metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, alphitonin is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments
Subcellular Localization
Alphitonin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, alphitonin may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular machinery . These localizations can impact alphitonin’s activity and function within the cell.
準備方法
アルフィトニンは、タキシフォリンの酵素変換によって合成できます。 Eubacterium ramulus由来の細菌性カルコンイソメラーゼは、タキシフォリンの分子内環収縮を触媒してアルフィトニンを生成します 。 このプロセスは、Streptomyces albidoflavusおよびEscherichia coliなどの細菌工場での異種生物合成を通じて最適化できます 。 この生産には、株S. albidoflavus UO-FLAV-004-ALPHの培養、酸性化有機溶媒によるサンプルの抽出、続いて高性能液体クロマトグラフィーと高分解能エレクトロスプレーイオン化質量分析を用いた分析が含まれます .
化学反応の分析
アルフィトニンは、酸化、還元、置換などのさまざまな化学反応を受けます。 タキシフォリンからアルフィトニンへの酵素変換には、カルコンイソメラーゼが触媒する逆マイケル付加が含まれます 。 これらの反応に使用される一般的な試薬には、酸化用の過酸化水素、抽出および精製用のさまざまな有機溶媒などがあります 。 これらの反応から生成される主要な生成物には、アルフィトニンおよびその他のフラボノイド誘導体などがあります .
科学研究への応用
アルフィトニンは、さまざまな分野でいくつかの科学研究への応用があります。
類似化合物との比較
アルフィトニンは、タキシフォリン、アロマデンドリン、マエソプシンなどの他のフラボノイドと類似しています。 Eubacterium ramulusによるタキシフォリンの特異的な酵素変換による生成はユニークです 。 他の類似の化合物には、ケルセチン、ルテオリン、ナリンゲニンなどがあり、これらも多様な生物活性特性を持つフラボノイドです .
特性
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLACNNZBMRRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)





![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)




![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
